

Itacitinib overall response rate ORR in acute GVHD

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Itacitinib

CAS No.: 1334298-90-6

Cat. No.: S531018

[Get Quote](#)

Efficacy & Safety Data Comparison

The table below summarizes key efficacy and safety data for **itacitinib** and ruxolitinib in acute GVHD treatment.

Parameter	Itacitinib + Corticosteroids (First-line)	Ruxolitinib + Corticosteroids (First-line)	Ruxolitinib (Steroid-Refractory)
Study Name / Type	GRAVITAS-301 (Phase III) [1]	Real-World Study [2]	Real-World Study [3]
Overall Response Rate (ORR)	74% at Day 28 [1]	86% at Day 7; 92% at Day 14 [2]	91% (Best ORR) [3]
Complete Response (CR) Rate	Not Specified	Not Specified	69.6% (Best CR) [3]

Parameter	Itacitinib + Corticosteroids (First-line)	Ruxolitinib + Corticosteroids (First-line)	Ruxolitinib (Steroid-Refractory)
Key Efficacy Conclusion	Primary endpoint not met; no statistically significant ORR improvement vs placebo + corticosteroids (66.4%) [1]	Significantly higher ORR vs steroid-only group (68% at Day 7) [2]	Effective in real-world practice, consistent with clinical trials [3]
Common Adverse Events (Grade ≥3)	Thrombocytopenia (34.9%), Anemia (29.8%) [1]	Neutropenia (32.5%), CMV infection (34.9%) [2]	Data not specifically listed in results

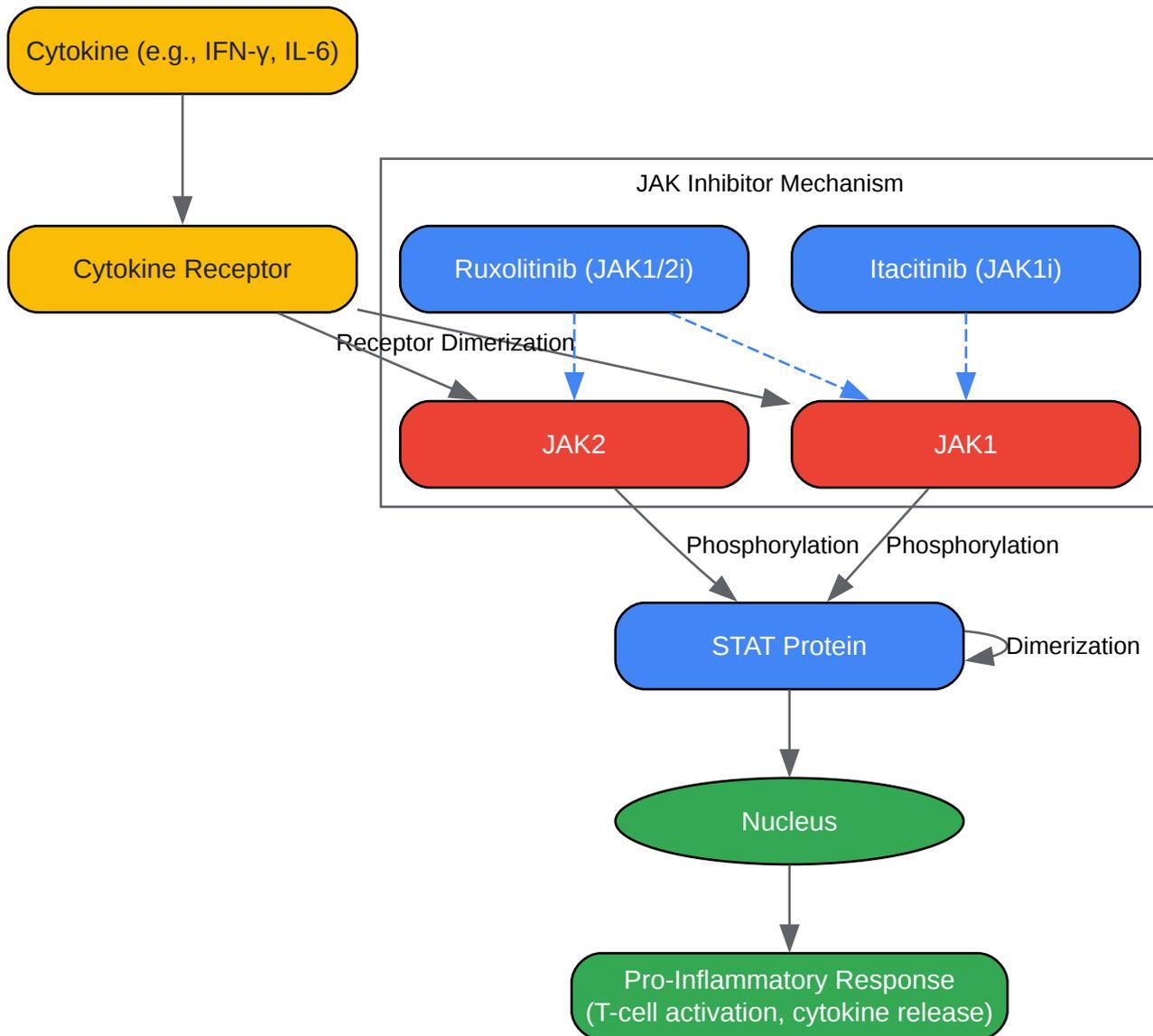
Experimental Protocol for Key Trials

For your reference, here are the methodologies from the pivotal clinical trials cited.

- **GRAVITAS-301 (Itacitinib) Trial Design [1]**
 - **Study Type:** Double-blind, international, Phase III.
 - **Participants:** 439 adults with grade 2-4 acute GVHD after allogeneic HSCT, who had received at least two days of corticosteroids.
 - **Intervention:** **Itacitinib** (200 mg) plus corticosteroids vs. a placebo plus corticosteroids.
 - **Primary Endpoint:** Overall Response Rate (ORR) at Day 28.
- **Ruxolitinib Real-World Study Design (First-line) [2]**
 - **Study Type:** Retrospective, single-center, real-world study.
 - **Participants:** 133 patients with aGVHD; 83 received ruxolitinib plus methylprednisolone, 50 received methylprednisolone alone.
 - **Intervention:** Ruxolitinib (10-15 mg/day orally) combined with methylprednisolone (0.5-2 mg/kg/day) as first-line treatment.
 - **Endpoints:** ORR at Days 7 and 14, overall survival (OS), progression-free survival (PFS), and safety.

JAK-STAT Pathway in GVHD and Drug Mechanism

The following diagram illustrates the simplified JAK-STAT signaling pathway involved in GVHD and the mechanism of JAK inhibitors.



[Click to download full resolution via product page](#)

The diagram shows that JAK inhibitors like **itacitinib (selective JAK1 inhibitor)** and **ruxolitinib (JAK1/2 inhibitor)** work by blocking the phosphorylation and subsequent activation of the JAK-STAT signaling pathway [2]. This pathway is central to the immune cell activation and inflammatory cytokine release that drives GVHD pathogenesis.

Interpretation Guide for Research and Development

- **Itacitinib's Niche:** The data suggests **itacitinib** did not demonstrate a significant benefit for **first-line** use in combination with corticosteroids [1]. Its potential may lie in other niches or combinations not yet confirmed in phase III trials.
- **Ruxolitinib's Established Role:** Ruxolitinib has a strong foundation as a second-line treatment for steroid-refractory aGVHD [3]. Emerging real-world evidence also supports its potential in the **first-line** setting, showing promising early response rates [2].
- **Consider the Mechanism:** **Itacitinib**'s selective JAK1 inhibition was theorized to offer a favorable safety profile by sparing JAK2. The similar rates of high-grade thrombocytopenia and anemia in the GRAVITAS-301 trial, compared to placebo, suggest this selectivity may not fully mitigate these effects in practice [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. No additional benefits after combining itacitinib with ... - BJH [bjh.be]
2. Efficacy and safety of ruxolitinib combined with steroids for ... [frontiersin.org]
3. Ruxolitinib treatment outcomes in acute graft-versus-host ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Itacitinib overall response rate ORR in acute GVHD]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b531018#itacitinib-overall-response-rate-orr-in-acute-gvhd>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com